molecular formula C12H15N5O2S B1663004 ha-1004 CAS No. 91742-10-8

ha-1004

Cat. No.: B1663004
CAS No.: 91742-10-8
M. Wt: 293.35 g/mol
InChI Key: MZNDNBFMSVMUCX-UHFFFAOYSA-N
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Description

HA-1004, also known as N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride, is a selective inhibitor of protein kinase A. It is also a dual inhibitor of cyclic GMP-dependent protein kinase and cyclic AMP-dependent protein kinase. This compound is known for its ability to inhibit lipolysis and induce vascular relaxation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HA-1004 involves the reaction of 5-isoquinolinesulfonamide with 2-guanidinoethylamine. The reaction is typically carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

HA-1004 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

HA-1004 has a wide range of scientific research applications, including:

Mechanism of Action

HA-1004 exerts its effects by inhibiting cyclic nucleotide-dependent protein kinases, specifically cyclic GMP-dependent protein kinase and cyclic AMP-dependent protein kinase. This inhibition leads to the relaxation of vascular smooth muscle and the inhibition of lipolysis. The compound acts at the intracellular or submembranal level, affecting the regulatory mechanisms of second messengers, cyclic AMP, and cyclic GMP .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its dual inhibition of cyclic GMP-dependent protein kinase and cyclic AMP-dependent protein kinase. This dual inhibition makes it a valuable tool for studying the regulatory mechanisms of these kinases in various biological systems .

Properties

IUPAC Name

2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11/h1-5,8,17H,6-7H2,(H4,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNDNBFMSVMUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60919543
Record name N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60919543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91742-10-8
Record name N-[2-[(Aminoiminomethyl)amino]ethyl]-5-isoquinolinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91742-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091742108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60919543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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